molecular formula C11H12N2O2S B7723448 2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester

2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester

Cat. No.: B7723448
M. Wt: 236.29 g/mol
InChI Key: GBRLJASBMJWAOD-XQRVVYSFSA-N
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Description

2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino, cyano, and ester functional groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives.

Scientific Research Applications

2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylthiophene-3-carboxylic acid methyl ester
  • 2-Cyano-5-methylthiophene-3-carboxylic acid methyl ester
  • 4-Methyl-2-aminothiophene-3-carboxylic acid methyl ester

Uniqueness

2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester is unique due to the presence of both amino and cyano groups, which provide a versatile platform for further chemical modifications. Its specific configuration and functional groups make it a valuable compound for various applications, distinguishing it from other thiophene derivatives.

Properties

IUPAC Name

methyl 2-amino-5-[(Z)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6(4-5-12)9-7(2)8(10(13)16-9)11(14)15-3/h4H,13H2,1-3H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRLJASBMJWAOD-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)N)/C(=C\C#N)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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